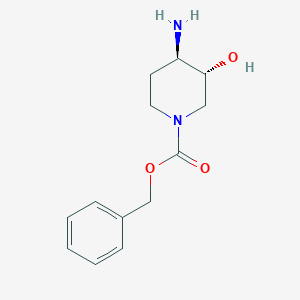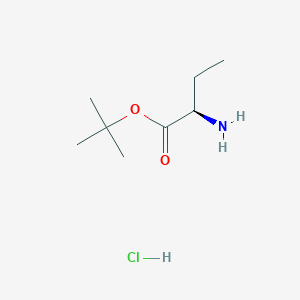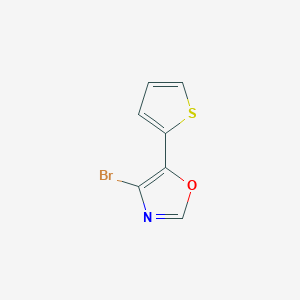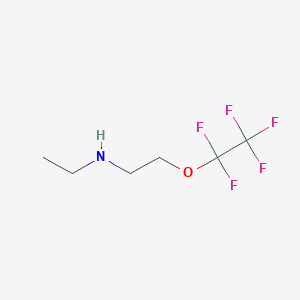
(R)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
(R)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate, also known as Boc-3-(5-bromopyridin-2-yloxy)-1-piperidinecarboxylic acid tert-butyl ester, is a chemical compound that has gained significant attention in scientific research. This compound is a piperidine derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.
Mechanism of Action
The (R)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate compound exerts its pharmacological effects through various mechanisms. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine and butyrylcholine neurotransmitters, respectively. The inhibition of these enzymes results in an increase in the levels of these neurotransmitters, which can improve cognitive function and memory. The compound has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of this enzyme results in an increase in the levels of these neurotransmitters, which can improve mood and emotional regulation.
Biochemical and Physiological Effects:
The (R)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate compound has been found to have various biochemical and physiological effects. It has been found to improve cognitive function and memory by increasing the levels of acetylcholine and butyrylcholine neurotransmitters. The compound has also been found to improve mood and emotional regulation by increasing the levels of dopamine, serotonin, and norepinephrine neurotransmitters. Additionally, the compound has been found to exhibit potential antitumor and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The (R)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate compound has several advantages for lab experiments. It is readily available and can be synthesized through various methods. The compound has also been found to exhibit potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme inhibition. However, the compound has certain limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the (R)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate compound. Further studies are needed to determine its optimal dosage and administration for potential therapeutic applications. The compound's potential antitumor and anti-inflammatory properties also warrant further investigation. Additionally, the compound's potential as a tool for studying enzyme inhibition and its effects on neurotransmitter levels can lead to further insights into the mechanisms of various diseases and disorders.
Scientific Research Applications
The (R)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound has also been found to have potential antitumor and anti-inflammatory properties.
properties
IUPAC Name |
tert-butyl (3R)-3-(5-bromopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-13-7-6-11(16)9-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNRPUATPKEDPS-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142820 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(5-bromo-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate | |
CAS RN |
960289-31-0 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(5-bromo-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960289-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(5-bromo-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




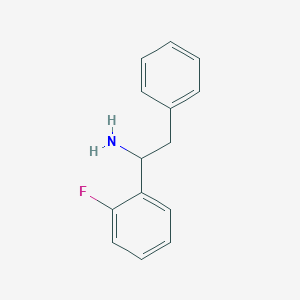
![N-(furan-2-ylmethyl)-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3317414.png)


![(3S,4S)-4-(furan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3317426.png)
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3317430.png)
